molecular formula C9H14N2 B1309402 N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine CAS No. 713501-65-6

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine

Cat. No.: B1309402
CAS No.: 713501-65-6
M. Wt: 150.22 g/mol
InChI Key: IGTVNSXIKUIBOJ-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C₉H₁₄N₂ It is characterized by a cyclopropane ring attached to an amine group, which is further connected to a pyrrole ring substituted with a methyl group

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Safety and Hazards

The safety information available indicates that “N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine” is potentially dangerous. It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it may cause skin corrosion/burns/eye damage and may be harmful if inhaled . The compound has hazard statements H302, H314, and H335, suggesting that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Methylation: The pyrrole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Cyclopropanation: The methylated pyrrole is subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under acidic conditions.

    Amine Introduction: Finally, the cyclopropane derivative is reacted with an amine, such as cyclopropylamine, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanone.

    Reduction: Formation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropylamine.

    Substitution: Formation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropyl halides or ethers.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropylamine
  • N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanone
  • N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropyl halides

Uniqueness

N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine is unique due to its combination of a cyclopropane ring and a pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTVNSXIKUIBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405986
Record name N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713501-65-6
Record name N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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